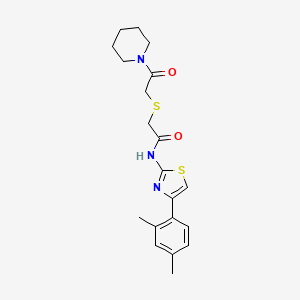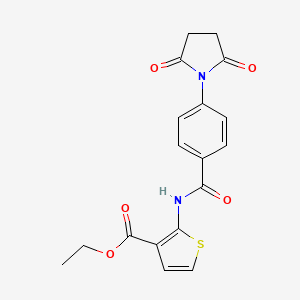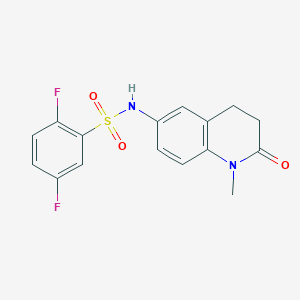
(2-(3-Fluorophenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazolidine derivatives, which include “(2-(3-Fluorophenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone”, has been a subject of interest in recent years . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiazolidine ring attached to a thiophene ring and a fluorophenyl group. The thiazolidine ring is a five-membered heterocyclic ring containing sulfur at the first position and nitrogen at the third position .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Shahana and Yardily (2020) synthesized novel compounds related to (2-(3-Fluorophenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone and characterized them using various spectroscopic methods. Their study focused on structural optimization, bonding features, and vibrational wave numbers using density functional theory. This work contributes to understanding the structural and electronic properties of such compounds (Shahana & Yardily, 2020).
Crystal Structure Analysis
- Nagaraju et al. (2018) reported on the synthesis and crystal structure of a related compound, providing insights into the molecular structure and potential applications in material science and pharmaceuticals. Their work demonstrates the wide spectrum of biological activities of substituted thiophenes, which are integral to the compound (Nagaraju et al., 2018).
Antibacterial Activity
- The study by Shahana and Yardily (2020) also included molecular docking studies to understand the antibacterial activity of the compound. This aspect highlights the potential pharmaceutical applications of such compounds, particularly in the realm of antibacterial agents (Shahana & Yardily, 2020).
Antitumor Activity
- Tang and Fu (2018) synthesized a related compound with a focus on its antitumor activity. Their preliminary biological tests showed inhibition of the proliferation of various cancer cell lines, suggesting the potential of such compounds in cancer therapy (Tang & Fu, 2018).
Xanthine Oxidase Inhibition and Antioxidant Properties
- Ranganatha et al. (2014) synthesized novel analogs and evaluated them for xanthine oxidase inhibition and antioxidant properties. Their findings suggest potential therapeutic applications in diseases related to oxidative stress and xanthine oxidase activity (Ranganatha et al., 2014).
Direcciones Futuras
The future directions for research on “(2-(3-Fluorophenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone” and similar compounds involve the development of new drug candidates . Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .
Propiedades
IUPAC Name |
[2-(3-fluorophenyl)-1,3-thiazolidin-3-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNOS2/c15-12-3-1-2-10(8-12)14-16(5-7-19-14)13(17)11-4-6-18-9-11/h1-4,6,8-9,14H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVXLMOTDRAVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CSC=C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[4-(prop-2-ynamido)phenyl]acetate](/img/structure/B2599197.png)


![4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2599201.png)

![3-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2599203.png)
![5,5a,6,11b-tetrahydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2(3H)-thione](/img/structure/B2599205.png)
![Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2599207.png)
![N-[[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2599211.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2599216.png)
![7-Chloro-1h-pyrazolo[4,3-d]pyrimidine, HCl](/img/structure/B2599218.png)


